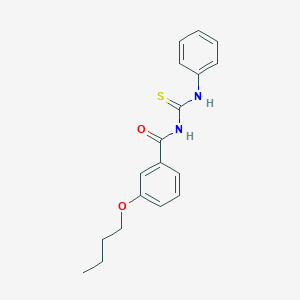![molecular formula C19H21N3O3S B313950 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B313950.png)
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a benzamide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-morpholin-4-ylphenylamine to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-{[(4-morpholin-4-ylphenyl)amino]carbonothioyl}benzamide.
Reduction: Formation of 3-methoxy-N-{[(4-morpholin-4-ylphenyl)amino]carbonothioyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
相似化合物的比较
Similar Compounds
- 3-methoxy-4-(morpholin-4-yl)aniline
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 4-methoxy-N-(4-nitrobenzyl)aniline
Uniqueness
Compared to similar compounds, 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C19H21N3O3S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
3-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-4-2-3-14(13-17)18(23)21-19(26)20-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3,(H2,20,21,23,26) |
InChI 键 |
CTIYWPVGISVQGO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-acetylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313867.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}propanamide](/img/structure/B313868.png)
![2-[4-[(3,4-Dimethylphenyl)iminomethyl]-2-methoxyphenoxy]acetamide](/img/structure/B313869.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313870.png)
![3-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313873.png)
![N-[3-(benzyloxy)benzylidene]-N-[4-(dimethylamino)phenyl]amine](/img/structure/B313874.png)
![3-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313875.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313880.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313882.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B313883.png)

![N-[(2,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B313887.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313888.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313890.png)
